6-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings. This compound belongs to the broader family of pyrazolo[1,5-a]pyrimidines, which are recognized for their significant applications in medicinal chemistry and material science due to their unique photophysical properties. The molecular formula of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine is , with a molecular weight of approximately 148.17 g/mol.
This compound is classified as a pyrazolo derivative, which is a subclass of heterocyclic compounds. It has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in anticancer research. Its structure allows for diverse modifications, making it a valuable scaffold in drug discovery and development .
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and 3-amino-pyrazoles. These reactions utilize 3-amino-pyrazoles as nucleophiles to form the pyrazolo-pyrimidine core structure. Various synthetic methods have been explored:
The synthetic routes often require specific reagents such as sodium ethanolate as a base and may involve multiple steps to achieve high yields. For instance, one approach includes the use of diethyl malonate in the presence of a base to facilitate the formation of the heterocyclic structure .
The molecular structure of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine features a methyl group at the 6-position of the pyrazole ring and an amino group at the 3-position of the pyrimidine moiety. The structural representation can be described using various identifiers:
InChI=1S/C7H8N4/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,8H2,1H3
IXHIQWZQLXWBTQ-UHFFFAOYSA-N
.This structure contributes to its reactivity and interaction with biological targets.
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions:
Reagents commonly used include hydrogen peroxide for oxidation, various nucleophiles for substitution reactions, and controlled temperatures for optimal yields. The reactions can lead to derivatives that possess enhanced biological activities or altered properties suitable for specific applications.
The mechanism of action for 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine primarily involves its interaction with specific molecular targets such as protein kinases. Research indicates that this compound can act as an inhibitor for various enzymes involved in cancer pathways, particularly phosphoinositide 3-kinase delta (PI3Kδ), which plays a role in cancer progression and inflammatory diseases. The binding affinity and selectivity towards these targets are crucial for its potential therapeutic applications .
Relevant data regarding these properties are essential for understanding how this compound behaves under various conditions and its potential applications in different fields .
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine has diverse applications across several scientific domains:
Its versatility in synthesis and modification allows researchers to explore new derivatives that may enhance efficacy or reduce toxicity in therapeutic contexts .
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged bicyclic heterocyclic system in medicinal chemistry, first synthesized in the mid-20th century through cyclization reactions between β-dicarbonyl compounds and 3-aminopyrazoles [4]. This fused [5,6]-ring system provides a rigid planar framework that serves as a bioisostere for purine nucleobases, enabling targeted interactions with biological macromolecules [3] [6]. Early exploration focused on their sedative-hypnotic properties, exemplified by the development of zaleplon (1999) and indiplon (2000s) – FDA-approved drugs targeting GABAA receptors for insomnia treatment [4] [9]. The 21st century witnessed significant diversification, with pyrazolo[1,5-a]pyrimidine cores engineered to inhibit specific kinases (e.g., Pim-1, CDKs, B-Raf), reverse transcriptases, and serotonin receptors [2] [4] [6].
Table 1: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Therapeutic Development
Time Period | Key Developments | Representative Agents |
---|---|---|
1950s-1960s | Initial synthetic methodologies established | N/A (Scaffold exploration) |
1980s-1990s | CNS applications discovered; First clinical candidates | Zaleplon (CN S depressant) |
2000s | Kinase inhibitor applications; Structural diversification | Dinaciclib (CDK inhibitor) |
2010s-Present | Targeted cancer therapies; Fluorescence applications; Polypharmacology approaches | Pim-1 inhibitors (e.g., SGI-1776) |
The scaffold's synthetic versatility facilitated systematic structure-activity relationship (SAR) studies, particularly substitutions at C-3, C-5, C-6, and C-7 positions. These investigations revealed that electron-donating groups at C-7 enhance fluorescence properties, while lipophilic substituents at C-3 improve kinase binding affinity [4] [8]. The evolution culminated in clinically significant compounds like dinaciclib (cyclin-dependent kinase inhibitor) and anagliptin (dipeptidyl peptidase-IV inhibitor), showcasing the scaffold's adaptability across therapeutic areas [4].
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine has emerged as a structurally simplified derivative with unique advantages in drug design. Its 6-methyl group enhances lipophilicity and membrane permeability, while the 3-amino moiety serves as a versatile handle for functionalization or as a hydrogen-bond donor/acceptor in target engagement [3] [7]. Unlike complex analogs requiring multistep syntheses, this derivative maintains favorable computational drug-like properties (molecular weight: 163.18 g/mol, cLogP ≈1.2) that align with Lipinski's rule of five, facilitating oral bioavailability potential [4] [8].
In kinase inhibitor development, 6-methylpyrazolo[1,5-a]pyrimidin-3-amine serves as a core template for targeting oncogenic kinases like Pim-1, where its planar structure facilitates ATP-competitive binding. Studies demonstrate that C-3 amino modifications with trans-4-aminocyclohexanol derivatives yield compounds with nanomolar Pim-1 inhibition (IC50 = 27-45 nM) and reduced hERG cardiotoxicity compared to earlier generations [2] [6]. Additionally, the compound exhibits intrinsic fluorescence properties (quantum yield ϕF = 0.18-0.63 in solid state), enabling its application as a biomarker for cellular imaging when functionalized with appropriate electron-donating groups [8].
Table 2: Impact of Substituents on 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine Bioactivity
Position Modified | Functional Groups | Biological Effects Observed | Target Applications |
---|---|---|---|
C-3 Amino Group | trans-4-Aminocyclohexanol | Enhanced Pim-1 inhibition (IC50 27-45 nM); Reduced hERG binding | Oncology (Kinase inhibition) |
C-5 | Halogens (Cl, F) | Improved metabolic stability; Moderate cytotoxicity reduction | Anticancer agents |
C-7 | Electron-donating groups | Increased fluorescence quantum yield (ϕF up to 0.97); Cellular imaging capability | Diagnostic probes |
Fused Triazole System | Glycohybrids | Selective anticancer activity (IC50 15.3-29.1 µM against breast cancer cell lines) | Targeted cancer therapies |
Beyond oncology, this scaffold demonstrates polypharmacological potential through strategic modifications: triazole-linked glycohybrid derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7 IC50 = 15.3 µM), while coumarin conjugates serve as lipid droplet biomarkers in cellular imaging [5] [8]. The compound's synthetic accessibility via microwave-assisted and copper-catalyzed reactions further enhances its utility as a starting point for lead optimization campaigns [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3